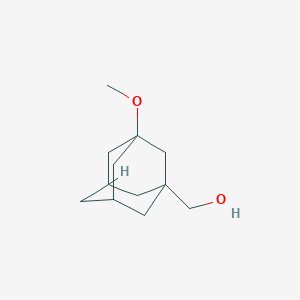

3-Methoxy-1-hydroxymethyladamantane

Overview

Description

3-Methoxy-1-hydroxymethyladamantane is an organic compound with the molecular formula C12H20O2 . It has a molecular weight of 196.29 g/mol . The IUPAC name for this compound is (3-methoxy-1-adamantyl)methanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20O2/c1-14-12-5-9-2-10(6-12)4-11(3-9,7-12)8-13/h9-10,13H,2-8H2,1H3 . Its InChI key is MMFYGJVTPUSYHQ-UHFFFAOYSA-N . The canonical SMILES structure is COC12CC3CC(C1)CC(C3)(C2)CO .Physical And Chemical Properties Analysis

This compound has a molecular weight of 196.29 g/mol . It has a XLogP3-AA value of 1.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 196.146329876 g/mol . The topological polar surface area is 29.5 Ų . It has a heavy atom count of 14 .Scientific Research Applications

Central Noradrenergic Activity and Antidepressant Treatment

Research indicates that compounds like 3-methoxy-4-hydroxyphenylglycol (MHPG), related to 3-Methoxy-1-hydroxymethyladamantane, may provide insights into central noradrenergic activity. Studies suggest that plasma MHPG levels could be linked to responses to antidepressant treatments, highlighting the potential for these compounds in predicting treatment outcomes for depression. This dichotomy in depression, characterized by varying plasma levels of MHPG, underscores the heterogeneity of the disorder and the potential for tailored treatment approaches based on noradrenergic and serotonergic activity (Yoshimura et al., 2004).

Pain Management

Methoxyflurane, another related compound, demonstrates the broad applicability of methoxy-substituted chemicals in pain management. Used for over 40 years in Australia, methoxyflurane's efficacy, safety, and rapid onset of analgesia in trauma and procedural pain highlight its value. Its well-established safety profile and effectiveness in providing pain relief position it as a useful nonopioid option for managing pain (Porter et al., 2018).

Antioxidant Activity

The research on polymethoxyflavones (PMFs), which share structural similarities with this compound, underscores the potential of methoxylated compounds in disease chemoprevention. Hydroxylated PMFs exhibit significant anti-cancer, anti-inflammation, anti-atherosclerosis, and neuroprotective effects. Their mechanisms involve modulation of signaling cascades, gene transcription, and enzyme activity, highlighting the chemopreventive potential of methoxy-substituted compounds in improving human health (Lai et al., 2015).

Bioavailability and Therapeutic Applications

Syringic acid, a methoxy-substituted phenolic compound, demonstrates the therapeutic versatility of methoxy compounds. With applications ranging from diabetes and cardiovascular disease prevention to anti-oxidant, antimicrobial, and anti-inflammatory activities, syringic acid exemplifies the health benefits and industrial applications of methoxylated chemicals (Srinivasulu et al., 2018).

Safety and Hazards

Properties

IUPAC Name |

(3-methoxy-1-adamantyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-14-12-5-9-2-10(6-12)4-11(3-9,7-12)8-13/h9-10,13H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFYGJVTPUSYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC12CC3CC(C1)CC(C3)(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735086 | |

| Record name | (3-Methoxytricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36964-32-6 | |

| Record name | (3-Methoxytricyclo[3.3.1.1~3,7~]decan-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

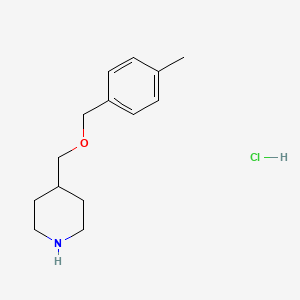

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Ethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444576.png)

![{4-[(tert-Butoxycarbonyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid](/img/structure/B1444583.png)